4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester
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Overview
Description
4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester typically involves the reaction of 4-[(Methylsulfonyl)methyl]phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester exerts its effects is primarily through its ability to participate in Suzuki–Miyaura coupling reactions. This involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Similar Compounds
4-(Methanesulfonyl)phenylboronic acid: Similar in structure but lacks the pinacol ester group.
Phenylboronic acid pinacol ester: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
4-Bromomethylphenylboronic acid pinacol ester: Contains a bromomethyl group instead of a methylsulfonyl group, leading to different reactivity.
Uniqueness
4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester is unique due to the presence of both the methylsulfonyl and pinacol ester groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4S/c1-13(2)14(3,4)19-15(18-13)12-8-6-11(7-9-12)10-20(5,16)17/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWHKWPWTVGSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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